molecular formula C12H16N2O B11801954 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B11801954
M. Wt: 204.27 g/mol
InChI Key: GRBHXSRFMQJPGE-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom. This specific compound features a cyclopropylamino group attached to the pyridine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For example, cyclopropylamine can react with a suitable leaving group on the pyridine ring.

    Attachment of the Propan-1-one Group: The propan-1-one group can be attached through acylation reactions, such as the Friedel-Crafts acylation, using propanoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of propan-1-one.

    1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)butan-1-one: Similar structure but with a butan-1-one group instead of propan-1-one.

    1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)methanone: Similar structure but with a methanone group instead of propan-1-one.

Uniqueness

1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[6-(cyclopropylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C12H16N2O/c1-3-11(15)10-6-7-12(13-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14)

InChI Key

GRBHXSRFMQJPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)NC2CC2)C

Origin of Product

United States

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